(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One class of synthesis gives 5-aminothiazole with different substituted in position 2 by interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Physical and Chemical Properties Analysis
Thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Scientific Research Applications
Sulfonamide Research and Applications
Sulfonamides, including compounds with structures similar to (Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have been widely studied for their therapeutic potentials. These compounds are integral to several clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The broad applications range from managing glaucoma with CAIs that incorporate NO-donating moieties to targeting tumor-associated isoforms CA IX/XII for antitumor activity. The significance of novel sulfonamides in developing selective antiglaucoma drugs, antitumor agents, and diagnostic tools highlights the ongoing need for research into this privileged structural motif for future drug development (Carta, Scozzafava, & Supuran, 2012).
Thiophene-Based Compounds in Environmental and Biological Studies
The presence and biodegradation of condensed thiophenes, a category to which this compound structurally relates, have been extensively reviewed. These studies offer insights into the environmental impact, toxicity, and potential for biodegradation of thiophene compounds found in petroleum and other fossil fuel products. Such research is crucial for understanding the environmental fate of thiophene derivatives and their potential toxic effects on ecosystems (Kropp & Fedorak, 1998).
Synthetic and Biological Importance of Thiophene Derivatives
Thiophene derivatives, like the compound , have been synthesized and studied for their broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their application extends beyond medicinal chemistry into organic materials due to their electronic properties, showcasing the diverse utility of thiophene derivatives in both therapeutic and industrial applications. The synthesis and functionalization of thiophene derivatives continue to attract significant attention, highlighting their importance in developing new pharmacophores and drug candidates (Xuan, 2020).
Enzymatic Degradation and Redox Mediation
The enzymatic approach for the degradation of organic pollutants, potentially including thiophene derivatives, illustrates the importance of bioremediation techniques in treating industrial wastewater. The utilization of enzymes, in conjunction with redox mediators, to enhance the degradation efficiency of recalcitrant compounds opens new avenues for environmentally friendly remediation strategies. Such studies are pivotal in addressing the challenges posed by industrial pollutants and in advancing sustainable wastewater treatment technologies (Husain & Husain, 2007).
Mechanism of Action
Target of action
Benzothiazoles and thiophenes are known to interact with a variety of biological targets. For instance, benzothiazoles have been found to inhibit DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of action
The mode of action of benzothiazoles and thiophenes can vary depending on the specific compound and its targets. For example, some benzothiazoles act by inhibiting the activity of their target enzymes, thereby disrupting essential biological processes .
Biochemical pathways
Benzothiazoles and thiophenes can affect various biochemical pathways depending on their specific targets. For instance, benzothiazoles that inhibit DprE1 disrupt the cell wall biosynthesis pathway in Mycobacterium tuberculosis .
Result of action
The molecular and cellular effects of benzothiazoles and thiophenes depend on their specific targets and mode of action. For example, benzothiazoles that inhibit DprE1 can lead to the death of Mycobacterium tuberculosis cells due to the disruption of their cell wall biosynthesis .
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
5-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S3/c1-23-7-6-19-10-3-2-9(26(17,21)22)8-12(10)25-15(19)18-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3,(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPMDZZZMHUVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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